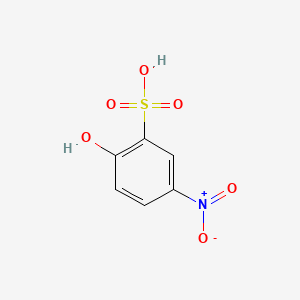

2-hydroxy-5-nitrobenzenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-hydroxy-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO6S. It is a derivative of benzenesulphonic acid, characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-nitrobenzenesulfonic acid typically involves the nitration of phenol followed by sulfonation. The process begins with the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-nitrophenol. This intermediate is then subjected to sulfonation using fuming sulfuric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated products.

Scientific Research Applications

A. Chemistry

Dye Synthesis :

2-Hydroxy-5-nitrobenzenesulfonic acid serves as a crucial intermediate in the synthesis of various dyes and pigments. Its chemical structure allows for the production of vibrant colorants used in textiles, printing, and paints.

| Application | Description |

|---|---|

| Dye Intermediates | Used to synthesize azo dyes and other colorants. |

| Reaction Types | Participates in oxidation, reduction, and substitution reactions to form derivatives. |

B. Biology

Enzyme Studies :

In biological research, this compound is employed as a substrate in enzyme assays. It helps in studying enzyme kinetics and mechanisms due to its reactivity with various enzymes.

| Application | Description |

|---|---|

| Substrate for Enzymes | Utilized in biochemical assays to understand enzyme function. |

| Biological Activity | Investigated for potential antibacterial and antifungal properties. |

C. Medicine

Pharmaceutical Development :

The compound is being explored for its potential use in drug development. Its functional groups provide opportunities for synthesizing novel pharmaceuticals targeting various diseases.

| Application | Description |

|---|---|

| Drug Intermediates | Used in the synthesis of therapeutic agents for treating infections and other ailments. |

| Diagnostic Reagents | Investigated as a reagent in diagnostic tests due to its chemical properties. |

A. Specialty Chemicals

This compound is utilized in the production of specialty chemicals, including corrosion inhibitors and additives for various industrial processes.

| Application | Description |

|---|---|

| Corrosion Inhibitors | Used to enhance the durability of materials exposed to corrosive environments. |

| Additives | Incorporated into formulations for improved performance in industrial applications. |

B. Research and Development

The compound is widely used in research laboratories as a building block for creating new compounds across multiple scientific disciplines.

| Application | Description |

|---|---|

| Versatile Building Block | Employed in synthetic chemistry for developing innovative solutions. |

| Chemical Reactivity Studies | Used to explore reactivity patterns and mechanisms in organic chemistry. |

Case Study 1: Dye Production

A study conducted by researchers at a textile manufacturing company demonstrated that this compound significantly improved the color fastness of dyes used on cotton fabrics compared to traditional dyeing agents.

Case Study 2: Pharmaceutical Research

In a pharmaceutical study, this compound was utilized as an intermediate to synthesize new antibacterial agents that showed promising results against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

- 2-Hydroxy-5-nitrobenzoic acid

- 2-Chloro-5-nitrobenzenesulphonic acid

- 4-Nitrophenol

Comparison: 2-hydroxy-5-nitrobenzenesulfonic acid is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical properties. Compared to 2-Hydroxy-5-nitrobenzoic acid, it has a sulfonic acid group, making it more soluble in water and enhancing its reactivity. The presence of the hydroxyl group differentiates it from 2-Chloro-5-nitrobenzenesulphonic acid, which has a chloro group instead .

Q & A

Basic Question: What are the standard synthetic routes for 2-hydroxy-5-nitrobenzenesulfonic acid, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via sulfonation and nitration reactions. A common method involves sulfonating nitrobenzene derivatives using concentrated sulfuric acid under controlled temperatures (e.g., 120°C) to introduce the sulfonic acid group . Alternatively, nitration of pre-sulfonated aromatic precursors (e.g., benzenesulfonic acid derivatives) can yield the target compound. Reaction temperature and stoichiometry are critical: higher temperatures (>100°C) favor sulfonation but may lead to side reactions like over-nitration or decomposition. Optimization requires monitoring via HPLC or ion-pair chromatography to track intermediates and byproducts .

Basic Question: What analytical methods are recommended for characterizing this compound and verifying purity?

Answer:

- HPLC : Use C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve sulfonic acid derivatives. Mobile phases often combine acetonitrile and phosphate buffers (pH 2.5–3.0) for optimal peak symmetry .

- Spectroscopy : FT-IR confirms functional groups (e.g., S=O stretching at 1180–1250 cm⁻¹, nitro group absorption at 1520 cm⁻¹). UV-Vis spectroscopy detects aromatic π→π* transitions (~260–300 nm) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode identifies the molecular ion [M–H]⁻ (m/z ~248 for C₆H₄NO₆S) and fragmentation patterns .

- Elemental Analysis : Verify sulfur and nitrogen content (theoretical S: ~12.9%, N: ~5.6%) to confirm purity .

Advanced Question: How can conflicting solubility or stability data for this compound be resolved?

Answer:

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from pH-dependent dissociation. For example:

- Acidic Conditions (pH <3) : The compound is sparingly soluble in water due to protonation of the sulfonic acid group but dissolves in DMSO or methanol .

- Neutral/Alkaline Conditions (pH >7) : Increased solubility due to deprotonation, but instability may occur via nitro group reduction or sulfonic acid hydrolysis .

Methodological Recommendations :

- Conduct solubility tests under controlled pH and temperature.

- Use stability-indicating assays (e.g., accelerated degradation studies under UV light or oxidative conditions) coupled with HPLC to track decomposition products .

Advanced Question: What strategies optimize the selective nitration of sulfonated aromatic precursors to minimize byproducts?

Answer:

Nitration of sulfonated substrates (e.g., benzenesulfonic acid) requires precise control to avoid di-nitration or ring oxidation:

- Nitrating Agent : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to slow reaction kinetics and enhance meta-substitution selectivity .

- Solvent Choice : Polar aprotic solvents (e.g., sulfuric acid) stabilize the nitronium ion (NO₂⁺), improving regioselectivity .

- Post-Reaction Workup : Quench with ice-water to precipitate the product and remove unreacted HNO₃. Purify via recrystallization (ethanol/water mixtures) .

Advanced Question: How does the electronic effect of the sulfonic acid group influence the reactivity of this compound in further derivatization?

Answer:

The sulfonic acid group is a strong electron-withdrawing group (EWG), which:

- Deactivates the Ring : Reduces electrophilic substitution reactivity at ortho/para positions, directing further reactions (e.g., azo coupling) to the less deactivated meta position .

- Enhances Acidic Properties : The hydroxy group (pKa ~1–2) acts as a strong acid, enabling salt formation with amines or metals for coordination chemistry applications .

Experimental Design :

- For azo dye synthesis, use diazonium salts under alkaline conditions (pH 8–10) to target the meta position. Monitor coupling efficiency via UV-Vis at 450–550 nm .

Basic Question: What are the recommended storage conditions to ensure long-term stability of this compound?

Answer:

Store in airtight containers at 2–8°C to prevent hygroscopic absorption and oxidative degradation. Avoid exposure to light, which can reduce the nitro group to an amine. For solutions, use acidic buffers (pH 2–3) and refrigerate for ≤1 week .

Properties

CAS No. |

616-59-1 |

|---|---|

Molecular Formula |

C6H5NO6S |

Molecular Weight |

219.17 g/mol |

IUPAC Name |

2-hydroxy-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H5NO6S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3,8H,(H,11,12,13) |

InChI Key |

AFVVQKCFSIFDER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.